molecular formula C11H18N4O B1481261 1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde CAS No. 2097964-28-6

1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

Cat. No.: B1481261
CAS No.: 2097964-28-6
M. Wt: 222.29 g/mol
InChI Key: BPPOLMZTVXAYKR-UHFFFAOYSA-N
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Description

The compound “1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde” is a complex organic molecule that contains several functional groups. It includes a piperidine ring, which is a common structure in many pharmaceuticals , and a 1,2,3-triazole ring, which is a type of heterocyclic aromatic organic compound.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the piperidine ring and the 1,2,3-triazole ring. Piperidine derivatives can be synthesized through various intra- and intermolecular reactions . The 1,2,3-triazole ring could potentially be formed through a [3+2] cycloaddition reaction, a common method for synthesizing triazoles.


Chemical Reactions Analysis

The reactivity of this compound would be influenced by its functional groups. The piperidine ring can undergo reactions such as hydrogenation, cyclization, and amination . The 1,2,3-triazole ring can participate in various reactions due to the presence of nitrogen atoms.

Scientific Research Applications

Antimicrobial and Antifungal Applications

Several studies have synthesized derivatives of 1,2,3-triazoles, demonstrating their potential as broad-spectrum antimicrobial and antifungal agents. For example, new series of triazolyl pyrazole derivatives were synthesized via a Vilsmeier–Haack reaction approach, showing moderate to good antioxidant activities and broad-spectrum antimicrobial activities (Bhat et al., 2016). Another study reported the synthesis of (E)-2-[(1-Substituted Phenyl-1H-1,2,3-triazol-4-yl)methylene]-2,3-dihydro-1H-inden-1-ones with moderate to good antimicrobial activity (Swamy et al., 2019).

Chemical Synthesis and Characterization

Research has also focused on the synthesis and characterization of triazole derivatives for chemical and material science applications. For instance, compounds exhibiting α-glycosidase inhibition activity were synthesized, highlighting the potential for developing treatments targeting diabetes or cancer (Gonzaga et al., 2016). Additionally, the selective generation of (1H-1,2,4-Triazol-1-yl)methyl carbanion and its condensation with carbonyl compounds were explored for developing a versatile method to access substituted triazoles, indicating their significance in agricultural and medicinal chemistry (Lassalas et al., 2017).

Antioxidant Properties

The antioxidant properties of triazole derivatives have been investigated, with some compounds displaying moderate to good activities. This suggests their potential use in combating oxidative stress-related diseases (Bhat et al., 2016).

Molecular Interaction and Structure Analysis

Studies have also delved into the molecular structure and interactions of triazole derivatives. For example, research on hydrogen-bonding interactions in luminescent quinoline-triazoles with dominant 1D crystals explored the relationship between lattice H-bonding interaction and crystal direction of growth, contributing to the development of new materials (Bai et al., 2017).

Properties

IUPAC Name

1-[(1-ethylpiperidin-2-yl)methyl]triazole-4-carbaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H18N4O/c1-2-14-6-4-3-5-11(14)8-15-7-10(9-16)12-13-15/h7,9,11H,2-6,8H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPPOLMZTVXAYKR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1CCCCC1CN2C=C(N=N2)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

222.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 2
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 3
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 4
Reactant of Route 4
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 5
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde
Reactant of Route 6
1-((1-ethylpiperidin-2-yl)methyl)-1H-1,2,3-triazole-4-carbaldehyde

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